4-Phenyl-1,4-diazepan-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

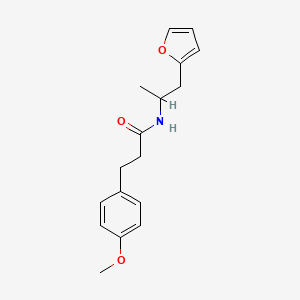

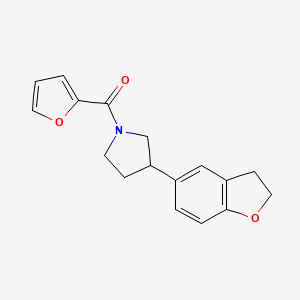

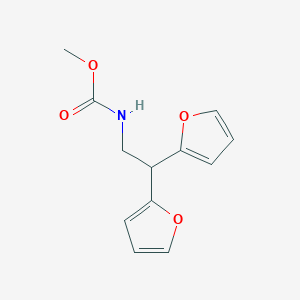

4-Phenyl-1,4-diazepan-2-one is a compound with the CAS Number: 46294-68-2 . It has a molecular weight of 190.24 and its IUPAC name is 4-phenyl-1,4-diazepan-2-one . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 4-Phenyl-1,4-diazepan-2-one is 1S/C11H14N2O/c14-11-9-13 (8-4-7-12-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2, (H,12,14) . This indicates that the compound contains 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

4-Phenyl-1,4-diazepan-2-one is a powder at room temperature . It has a melting point of 186-188 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Synthesis Approaches

4-Phenyl-1,4-diazepan-2-one and its derivatives have been synthesized using various methods. Microwave-assisted synthesis has been efficient in producing 1,4-diazepane derivatives, including 4-Phenyl-1,4-diazepan-2-one, offering rapid reaction times and good yields. Catalytic and hydride reduction methods have also been applied to produce 1,4-diazepan-5-ones and 1,4-diazepanes, with specific substitutions leading to ring openings in certain conditions (Wlodarczyk et al., 2007). Additionally, new derivatives of benzodiazepines have been synthesized for various applications, showing the versatility of 4-Phenyl-1,4-diazepan-2-one in the field of synthetic organic chemistry (Bhat et al., 2014).

Structural Insights

Structural studies of 4-Phenyl-1,4-diazepan-2-one derivatives have provided valuable insights into their conformations and interactions. For instance, X-ray crystal structure analysis of certain diazepin-4-ones has revealed asymmetry in molecules due to the presence of seven-membered diazepin-2-one moieties, leading to torsion in adjacent rings. NMR spectroscopy and computational methods have been employed to study the chemical shifts and dynamic properties of these compounds (Alonso et al., 2020). Moreover, the crystal structure of 1,4-di-[2-phenyl-1-diazenyl]perhydro-1,4-diazepine has been determined, providing insights into the stereochemistry and intermolecular interactions of these compounds (Bertolasi et al., 2005).

Biological and Medicinal Applications

Antimicrobial and Anticancer Potential

Several 4-Phenyl-1,4-diazepan-2-one derivatives have been synthesized and screened for their antimicrobial, anticancer, and QSAR studies. These compounds have demonstrated significant antimicrobial and anticancer activities, indicating their potential in medical and pharmaceutical applications. For instance, certain derivatives showed effectiveness against specific cancer cell lines and were found to be more potent than standard drugs (Verma et al., 2015). The in vitro activity of palladacycles containing 1-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one derivatives as cytotoxic agents and cathepsin B inhibitors, which are implicated in cancer-related events, has also been evaluated (Spencer et al., 2009).

Neurotropic Activity

Synthesis and pharmacological studies of N-alkyl-1,5-benzodiazepine-2-ones, a class of compounds closely related to 4-Phenyl-1,4-diazepan-2-one, have shown promising neurotropic activities in vivo, including antihypoxic, tranquilizing, and anticonvulsant effects. These studies suggest the potential of these derivatives in treating various neurological disorders (Gaponov et al., 2016).

Safety and Hazards

The safety information available indicates that 4-Phenyl-1,4-diazepan-2-one may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Zukünftige Richtungen

1,4-Diazepines, the class of compounds to which 4-Phenyl-1,4-diazepan-2-one belongs, have significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal and anticancer . Therefore, 1,4-diazepine derivatives with significant biological activities could be explored for potential use in the pharmaceutical industries .

Eigenschaften

IUPAC Name |

4-phenyl-1,4-diazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-9-13(8-4-7-12-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULYNFQIKMDEEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CN(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-1,4-diazepan-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2638382.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2638384.png)

![tert-butyl N-[(2,6-dimethylpiperidin-4-yl)methyl]carbamate](/img/structure/B2638385.png)

![2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638386.png)

![2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol](/img/structure/B2638391.png)

![Methyl 2-{[5-chloro-2-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-fluorophenyl]sulfanyl}acetate](/img/structure/B2638402.png)